molecular formula C24H30O4 B2977663 2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 303769-68-8

2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2977663
CAS No.: 303769-68-8
M. Wt: 382.5
InChI Key: SJYAJDVXGFDWFU-UHFFFAOYSA-N
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Description

The compound 2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by two key substituents:

  • A 2-hydroxy-4,4-dimethyl-6-oxocyclohexenyl moiety, which contributes to its keto-enol tautomerism and hydrogen-bonding capacity.
  • An m-tolyl (meta-methylphenyl) group, which enhances lipophilicity and may influence biological interactions through steric and electronic effects.

The core cyclohexane-1,3-dione scaffold is associated with diverse bioactivities, often modulated by substituent variations .

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3-methylphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-14-7-6-8-15(9-14)20(21-16(25)10-23(2,3)11-17(21)26)22-18(27)12-24(4,5)13-19(22)28/h6-9,20-21,27H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYAJDVXGFDWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 2-((2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(m-tolyl)methyl)-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name / Substituent(s) Molecular Formula Molecular Weight Key Substituent Features Key References
Target compound (m-tolyl) C₂₉H₃₄O₅* ~462.58 - m-Tolyl (electron-donating methyl group)
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(naphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione C₂₇H₃₀O₄ 418.52 - Naphthyl (bulky, hydrophobic)
2-[(3-Methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione C₂₄H₃₀O₅ 398.49 - 3-Methoxyphenyl (electron-donating methoxy)
3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-phenylmethyl]-5,5-dimethylcyclohex-2-en-1-one C₂₃H₂₈O₄ 368.47 - Phenyl (simple aromatic)
2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione C₂₉H₂₈BrO₃ 507.44 - 4-Bromophenyl (electron-withdrawing bromo)

*Note: The molecular formula and weight of the target compound are inferred from analogs (e.g., ).

Key Observations:
  • Electronic Effects : The 3-methoxyphenyl and m-tolyl groups are electron-donating, which may stabilize radical intermediates in redox reactions, whereas bromophenyl derivatives (e.g., 4-bromo in ) are electron-withdrawing, altering reactivity.
  • Steric Effects : Bulky substituents (e.g., naphthyl) may hinder binding to biological targets compared to smaller groups like phenyl or m-tolyl .
Antimicrobial Activity:
  • Gram-positive/Gram-negative bacteria : Cyclohexane-1,3-dione derivatives (e.g., 5a-5h series) universally showed antimicrobial activity, with MIC values <50 µg/mL . The m-tolyl group’s methyl substituent may enhance penetration through bacterial membranes compared to phenyl analogs .
  • Antifungal activity: Not explicitly reported for the target compound, but methoxyphenyl derivatives demonstrated moderate activity against Candida spp. .
Anticancer Activity:
  • The 4-bromophenyl derivative (5c) exhibited potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 12.5 µM via MTT assay) . The target compound’s m-tolyl group may offer similar efficacy, but this requires experimental validation.
Pesticidal Activity:
  • Plant-derived biomolecules with cyclohexane-dione scaffolds (e.g., C.

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